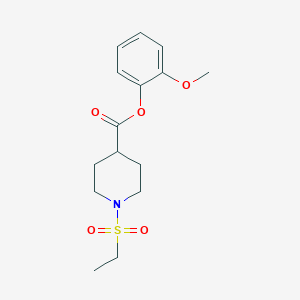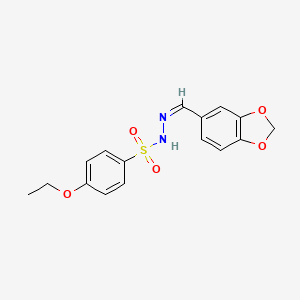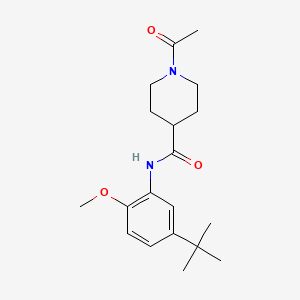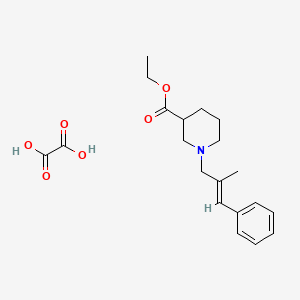
N-(3-chloro-2-methylphenyl)-N'-(2-furylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-N'-(2-furylmethyl)urea, commonly known as CMFU, is a synthetic compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. The compound has been shown to have various biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Mecanismo De Acción
The exact mechanism of action of CMFU is not fully understood. However, studies have suggested that the compound may inhibit the activity of enzymes involved in DNA synthesis and cell division, leading to the inhibition of tumor growth. CMFU has also been shown to inhibit the activity of reverse transcriptase, an enzyme essential for the replication of HIV and HBV.
Biochemical and Physiological Effects:
In addition to its antitumor and antiviral activities, CMFU has been shown to have anti-inflammatory effects. The compound has been shown to inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). CMFU has also been shown to reduce the severity of inflammation in animal models of rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CMFU in lab experiments is its high solubility in organic solvents, which allows for easy preparation of stock solutions. The compound is also relatively stable under normal laboratory conditions. However, one limitation of using CMFU is its low water solubility, which may limit its use in certain biological assays.
Direcciones Futuras
Future research on CMFU could focus on its potential use as a therapeutic agent for cancer and viral infections. Studies could investigate the compound's efficacy in animal models of these diseases and its safety profile. Further studies could also investigate the mechanism of action of CMFU and its potential use in combination with other drugs for enhanced efficacy. Additionally, studies could investigate the potential use of CMFU in other inflammatory conditions, such as inflammatory bowel disease.
In conclusion, CMFU is a synthetic compound that has shown promise as a therapeutic agent for cancer, viral infections, and inflammatory conditions. Its antitumor, antiviral, and anti-inflammatory activities make it a valuable tool for scientific research. Further research on the compound could lead to the development of new treatments for these diseases.
Métodos De Síntesis
The synthesis of CMFU involves the reaction of 3-chloro-2-methylphenyl isocyanate with 2-furylmethylamine in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or chloroform. The product is obtained as a white crystalline solid after purification using column chromatography.
Aplicaciones Científicas De Investigación
CMFU has been extensively studied for its antitumor and antiviral activities. In vitro studies have shown that the compound inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. CMFU has also been shown to have antiviral activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV).
Propiedades
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(furan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-9-11(14)5-2-6-12(9)16-13(17)15-8-10-4-3-7-18-10/h2-7H,8H2,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATLXPZOTJEJHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{4-[(pentamethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5335087.png)
![8-bromo-5-methyl-3-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5335098.png)

![4-[2-(1H-tetrazol-5-yl)benzoyl]-2-(trifluoromethyl)morpholine](/img/structure/B5335107.png)
![4-{4-[(4-butylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid](/img/structure/B5335117.png)

![6-(2-methoxyphenyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5335126.png)

![4-[4-(3-methylphenoxy)piperidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5335138.png)

![N-(5-chloro-2-methoxyphenyl)-2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5335162.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5335178.png)
![N-(5-chloro-2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5335191.png)

